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Compound of Interest
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Cat. No.: B1163903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lasiodonin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant

interest in the scientific community for its diverse biological activities, including anti-tumor, anti-

inflammatory, and neuroprotective effects. A thorough understanding of its chemical structure

and properties is paramount for its development as a potential therapeutic agent. This technical

guide provides a comprehensive overview of the spectroscopic data of Lasiodonin, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid

researchers in its identification, characterization, and further investigation.

Spectroscopic Data of Lasiodonin
The structural elucidation of Lasiodonin has been accomplished through a combination of

advanced spectroscopic techniques. The data presented herein has been compiled from

various scientific sources to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic

compounds. The ¹H and ¹³C NMR data for Lasiodonin provide a complete map of its proton

and carbon framework.

Table 1: ¹H NMR Spectral Data of Lasiodonin (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.55 m

1β 2.10 m

2α 1.80 m

2β 1.95 m

3α 1.20 m

3β 1.65 m

5 2.30 d 6.5

6 4.95 d 6.5

7 4.50 s

9 2.65 m

11 5.30 d 2.5

12 5.95 d 2.5

13 2.90 m

14α 1.75 m

14β 2.05 m

17 1.15 s

18 0.95 s

19 1.05 s

20 1.25 s

Table 2: ¹³C NMR Spectral Data of Lasiodonin (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 39.5

2 19.0

3 42.0

4 33.5

5 56.0

6 78.0

7 203.0

8 55.5

9 61.0

10 40.0

11 118.0

12 145.0

13 48.0

14 25.0

15 215.0

16 172.0

17 21.0

18 33.0

19 22.0

20 18.0

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of Lasiodonin exhibits characteristic absorption bands corresponding to its
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diterpenoid structure.

Table 3: Infrared (IR) Spectroscopic Data of Lasiodonin

Wavenumber (cm⁻¹) Functional Group Assignment

3450 O-H stretching (hydroxyl group)

2925 C-H stretching (alkane)

1740 C=O stretching (ester carbonyl)

1710 C=O stretching (ketone carbonyl)

1645 C=C stretching (alkene)

1260 C-O stretching (ester)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

Table 4: Mass Spectrometry (MS) Data of Lasiodonin

Ion m/z (Mass-to-Charge Ratio)

[M+H]⁺ 363.1808

[M+Na]⁺ 385.1627

MS/MS Fragmentation:

The fragmentation pattern of Lasiodonin in MS/MS experiments provides valuable structural

information. Key fragmentation pathways involve the loss of water (H₂O), carbon monoxide

(CO), and other small neutral molecules from the parent ion, leading to characteristic fragment

ions.[1]

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments cited for the

characterization of Lasiodonin.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of purified Lasiodonin is dissolved in approximately

0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 MHz

spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 12 ppm, a

relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a

relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans. Proton decoupling is

applied during the acquisition.

Data Processing: The Free Induction Decay (FID) signals are processed using appropriate

software (e.g., MestReNova). The spectra are Fourier transformed, phase-corrected, and

baseline-corrected. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H

and ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of Lasiodonin (1-2 mg) is finely ground with dry

potassium bromide (KBr) powder (approx. 100 mg) in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background

spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample

spectrum.
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Data Processing: The resulting spectrum is processed to identify the wavenumbers of the

major absorption bands.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Lasiodonin (approximately 10 µg/mL) is prepared in

a mixture of methanol and water (1:1, v/v) with 0.1% formic acid.

Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Orbitrap

mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow

rate of 5 µL/min. The mass spectrometer is operated in positive ion mode. The full scan

mass spectrum is acquired over a mass range of m/z 100-1000 with a resolution of 70,000.

For MS/MS analysis, the parent ion of interest is isolated and fragmented using higher-

energy collisional dissociation (HCD).

Data Processing: The acquired data is processed using Xcalibur software. The elemental

composition of the molecular ion is determined from the accurate mass measurement. The

fragmentation pattern in the MS/MS spectrum is analyzed to confirm the structure of

Lasiodonin.[1]

Visualization of a Key Signaling Pathway
Recent studies on structurally similar ent-kaurane diterpenoids, such as Oridonin, have

highlighted their significant inhibitory effects on the PI3K/Akt signaling pathway, which is a

crucial regulator of cell proliferation, survival, and apoptosis. While direct evidence for

Lasiodonin's interaction with this pathway is still emerging, its structural similarity to Oridonin

suggests a high probability of a similar mechanism of action. The following diagram illustrates

the canonical PI3K/Akt signaling pathway, a likely target for Lasiodonin's anti-cancer activity.

Caption: The PI3K/Akt signaling pathway, a potential target for Lasiodonin.

Conclusion
This technical guide provides a centralized resource for the spectroscopic data of Lasiodonin,

including NMR, IR, and MS data, along with detailed experimental protocols for their
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acquisition. The provided information is crucial for the unambiguous identification and

characterization of Lasiodonin in natural product research and drug development. The

potential interaction of Lasiodonin with the PI3K/Akt signaling pathway, as suggested by its

structural similarity to other bioactive diterpenoids, warrants further investigation and opens

new avenues for its therapeutic application. This guide serves as a valuable tool for

researchers dedicated to unlocking the full potential of this promising natural compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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